molecular formula C23H29N3O2 B6525820 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea CAS No. 942841-10-3

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea

Cat. No.: B6525820
CAS No.: 942841-10-3
M. Wt: 379.5 g/mol
InChI Key: DSBYTESFRVCPOV-UHFFFAOYSA-N
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Description

Carbazole derivatives have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. A classic laboratory organic synthesis for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction .


Molecular Structure Analysis

The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole-based compounds are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc .


Physical and Chemical Properties Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .

Mechanism of Action

The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Safety and Hazards

Carbazole compounds may cause eye and skin irritation. They may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Future Directions

Carbazole derivatives have promising potential for the application in bistable memory devices . They are also being explored for use in solar cells .

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25(23(28)24-17-9-3-2-4-10-17)15-18(27)16-26-21-13-7-5-11-19(21)20-12-6-8-14-22(20)26/h5-8,11-14,17-18,27H,2-4,9-10,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYTESFRVCPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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